molecular formula C8H8FIO B2483145 1-(4-Fluoro-3-iodophenyl)ethan-1-ol CAS No. 1909313-55-8

1-(4-Fluoro-3-iodophenyl)ethan-1-ol

Cat. No.: B2483145
CAS No.: 1909313-55-8
M. Wt: 266.054
InChI Key: FZVURDMNXKRARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-iodophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8FIO and its molecular weight is 266.054. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organometallic Complexes and Electrophilic Substitution : A study by Bustelo et al. (2007) discussed the formation of various organometallic complexes using derivatives similar to 1-(4-Fluoro-3-iodophenyl)ethan-1-ol. These complexes can cause aromatic electrophilic substitution, illustrating potential applications in synthetic chemistry (Bustelo et al., 2007).

  • Liquid Crystal Research : Kolek et al. (2013) investigated a compound structurally similar to this compound, focusing on its behavior in various liquid-crystalline and solid phases. This study is indicative of the potential of such compounds in liquid crystal technology (Kolek et al., 2013).

  • Stereochemical Analysis in Synthesis : Research by Ciommer and Schwarz (1983) involved the intermediary existence of certain ions in the gas phase, related to compounds structurally similar to this compound. This provides insights into stereochemical aspects in chemical synthesis (Ciommer & Schwarz, 1983).

  • Chiral Synthesis and Biocatalysis : A 2022 study explored the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, a compound closely related to this compound. This research highlights the use of biocatalysts in producing chiral molecules, which is crucial in pharmaceutical and agrochemical industries (Author, 2022).

  • Pharmaceutical Synthesis : Brands et al. (2003) described the synthesis of Aprepitant, an NK1 receptor antagonist, using a method that could potentially apply to the synthesis of related compounds like this compound. This illustrates the compound's relevance in the pharmaceutical field (Brands et al., 2003).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol are ALK and ROS1 , two enzymes that play a significant role in the development of cancer .

Mode of Action

The compound interacts with its targets, ALK and ROS1, by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate . The exact nature of these interactions and changes is currently under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by ALK and ROS1. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of cancer cells . The downstream effects of this disruption are complex and depend on the specific type of cancer and the individual patient’s genetic makeup.

Pharmacokinetics

As an intermediate of lorlatinib, which is orally administered , it can be inferred that it has good oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are the inhibition of ALK and ROS1 activity and the disruption of the biochemical pathways they regulate. This leads to the death of cancer cells and the potential shrinkage of tumors .

Properties

IUPAC Name

1-(4-fluoro-3-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVURDMNXKRARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.